molecular formula C16H13ClFN3O2 B1344510 6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 656817-42-4

6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B1344510
M. Wt: 333.74 g/mol
InChI Key: OHIMGKYJGJKFMN-UHFFFAOYSA-N
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Description

6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a product used for proteomics research . It is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, such as 6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, involves scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized in one study .


Molecular Structure Analysis

Pyrimidines are composed of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of 6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is not provided in the search results.


Chemical Reactions Analysis

Pyrimidines, including 6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, have been found to exhibit a range of pharmacological effects, including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Synthesis and Herbicidal Activity

Research has been conducted on structurally similar compounds involving chloro and fluoro substitutions on benzoylthiourea frameworks, demonstrating good herbicidal activity. For instance, the synthesis of 3-Chloro-4-fluorobenzoylthiourea, prepared from 2-amino-4,6-dimethoxy pyrimidine and 3-chloro-4-fluorobenzoyl isosulfocyanic ester (derived from 3-chloro-4-fluorobenzoic acid), showed promising herbicidal properties upon preliminary biological testing (Liu Chang-chun, 2006).

Anticancer Activity

The structural motif incorporating fluoro substitutions on pyrimidine frameworks has been explored for anticancer activities. Novel fluoro-substituted benzo[b]pyran derivatives demonstrated anticancer activity at low concentrations against human cancer cell lines (lung, breast, and CNS cancer), suggesting the potential of fluoro-substituted pyrazolo[1,5-a]pyrimidine derivatives in oncology research (A. G. Hammam et al., 2005).

Synthesis and Evaluation of Anticonvulsant and Antidepressant Activities

A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticonvulsant and antidepressant properties. Some compounds exhibited significant anticonvulsant activity and were more efficient than the reference drug, carbamazepine, showcasing the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in neurological disorders (Hong-jian Zhang et al., 2016).

Anticancer and Anti-Inflammatory Applications

Compounds with the pyrazolo[1,5-a]pyrimidine core have been synthesized and evaluated for their anti-inflammatory and anticancer activities. For instance, thiazolo[3,2-a]pyrimidine derivatives demonstrated significant anti-inflammatory and antinociceptive activities, indicating the potential of such compounds in the development of new therapeutic agents (O. Alam et al., 2010).

Synthesis and Biological Activity

The synthesis of novel pyrazolopyrimidines derivatives explored their biological activities, including anticancer and anti-5-lipoxygenase agents. This research underscores the versatility of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry for developing new therapeutic agents (A. Rahmouni et al., 2016).

Future Directions

Pyrimidines, including 6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, have potential for further exploration . They exhibit potent anti-inflammatory effects and have potential as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-[(2-chloro-4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2/c1-8-12(5-10-3-4-11(18)6-14(10)17)9(2)21-15(20-8)13(7-19-21)16(22)23/h3-4,6-7H,5H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIMGKYJGJKFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101120818
Record name 6-[(2-Chloro-4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS RN

656817-42-4
Record name 6-[(2-Chloro-4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=656817-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(2-Chloro-4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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